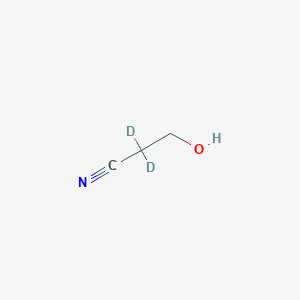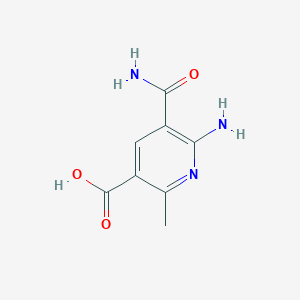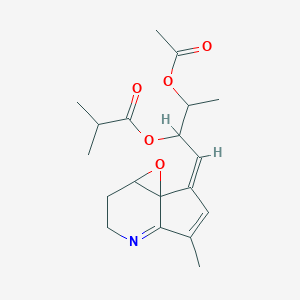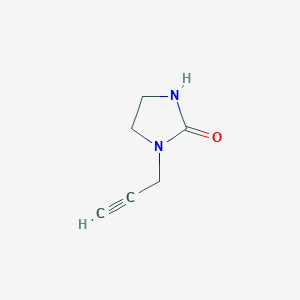
1-(Prop-2-yn-1-yl)imidazolidin-2-one
Descripción general
Descripción
1-(Prop-2-yn-1-yl)imidazolidin-2-one, also known as 1-propynyl-imidazolidin-2-one, is a versatile building block for the synthesis of a wide range of molecules. It is a versatile synthetic intermediate that can be used to synthesize heterocyclic compounds and other compounds with functional groups. This compound has been the subject of numerous scientific studies and has been found to have several applications in various fields. In
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure and Interaction Energy Studies : The compound 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione, a derivative of 1-(Prop-2-yn-1-yl)imidazolidin-2-one, has been studied for its crystal structure, including dihedral angles and hydrogen bonding characteristics. This analysis contributes to a deeper understanding of its molecular geometry and potential interactions in various applications (Ghandour et al., 2019).
Synthetic Chemistry Applications
Stereoselective Alkylation in Synthesis : The chiral auxiliary (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one, related to this compound, has been evaluated for asymmetric acetate and propionate Mannich-type reactions. Its use has been demonstrated in the stereoselective synthesis of ezetimibe, highlighting its potential in organic synthesis (Goyal et al., 2016).
Gold(I)-Catalyzed Intermolecular Hydroamination : A study has shown the effectiveness of gold(I) catalysis in the hydroamination of ethylene and 1-alkenes with cyclic ureas, including derivatives of imidazolidin-2-one. This provides a method for the synthesis of various imidazolidin-2-one compounds with high yield and regioselectivity (Zhang, Lee, & Widenhoefer, 2009).
Biochemical and Pharmaceutical Studies
Imidazolidin-4-ones in Bioactive Oligopeptides : Imidazolidin-4-ones, related to this compound, are used in bioactive oligopeptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. This has implications in drug design and pharmaceutical chemistry (Ferraz et al., 2007).
Catalytic Synthesis of Benzimidazoimidazoles : A study demonstrated a carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, employing N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines. This method produces high yields under mild conditions, showing the potential of imidazolidin-2-one derivatives in complex organic syntheses (Veltri et al., 2018).
Direcciones Futuras
The future directions for “1-(Prop-2-yn-1-yl)imidazolidin-2-one” could involve further exploration of its biological activities and potential applications in the development of new drugs . As with any chemical compound, ongoing research and development are crucial for discovering new properties and uses.
Mecanismo De Acción
Target of Action
1-(Prop-2-yn-1-yl)imidazolidin-2-one is a derivative of imidazole . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound can be expected to be diverse and dependent on the specific biological activity being expressed.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives act as inhibitors of certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers .
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse and dependent on the specific biological activity being expressed .
Propiedades
IUPAC Name |
1-prop-2-ynylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-4-8-5-3-7-6(8)9/h1H,3-5H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTPKXKFJLIBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131423-07-9 | |
| Record name | 1-(prop-2-yn-1-yl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



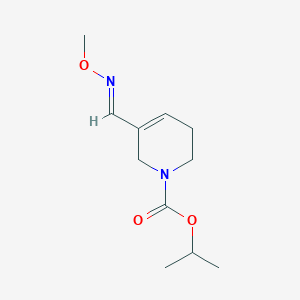

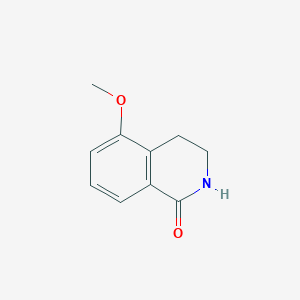
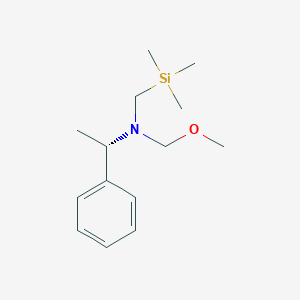

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
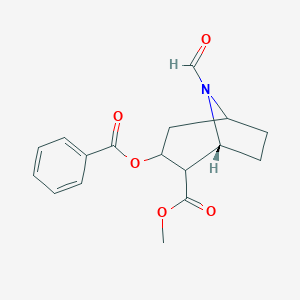
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
